![molecular formula C17H14Cl2N2O3 B6485142 1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide CAS No. 1103513-91-2](/img/structure/B6485142.png)
1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide
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Overview
Description
1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H14Cl2N2O3 and its molecular weight is 365.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.0381477 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,4-dichlorophenoxyacetamide chalcone hybrids, have been reported to target the c-met kinase . The c-Met kinase is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
Based on the reported activity of structurally similar compounds, it can be inferred that this compound may interact with its target, c-met kinase, leading to inhibition of the kinase’s activity . This inhibition could result in the disruption of several signaling pathways involved in cancer progression .
Biochemical Pathways
The compound’s interaction with c-Met kinase could affect several biochemical pathways. c-Met is involved in the activation of several signaling pathways that are crucial for embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway has been reported in several cancers .
Result of Action
Structurally similar compounds have shown antiproliferative and antimigratory effects on cancer cell lines . These compounds were found to inhibit growth and migration in MCF-7 cells .
Biological Activity
1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dichlorophenoxy group, an indole moiety, and a carboxamide functional group. These structural components are believed to contribute to its biological activity by interacting with various cellular targets.
Research indicates that the compound exerts its biological effects primarily through:
- Cytotoxicity : It has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it induces apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
- DNA Interaction : The compound may intercalate into DNA, leading to structural alterations that result in DNA damage. This is evidenced by the presence of abasic sites and double-strand breaks in treated cells .
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at different phases (S and G2), which inhibits cell proliferation and promotes apoptosis .
Cytotoxicity Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results from these studies are summarized in the table below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MKN74 (Gastric Cancer) | 37.54 | Induces apoptosis; S-phase arrest |
BJ (Normal Fibroblast) | >631.45 | Minimal toxicity observed |
The IC50 values indicate that the compound exhibits potent cytotoxicity against cancer cells while sparing normal cells, highlighting its therapeutic potential .
Study 1: Anticancer Activity
In a study conducted by Gupta et al., the compound was synthesized and characterized. Its anticancer activity was assessed using the MTT assay on MKN74 gastric cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 37.54 µM, with mechanisms involving apoptosis and DNA damage being elucidated through flow cytometry analysis .
Study 2: Comparative Analysis with Other Compounds
A comparative study evaluated the efficacy of this compound against other thiosemicarbazide derivatives. The results showed that while several derivatives exhibited anticancer properties, this compound demonstrated superior selectivity towards cancer cells compared to normal fibroblasts . This selectivity is crucial for reducing potential side effects during treatment.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from 2,4-dichlorophenoxyacetic acid have shown cytotoxic effects against various cancer cell lines, including gastric cancer (MKN74) and human skin fibroblasts (BJ). The cytotoxicity was assessed using the MTT assay, revealing varying degrees of effectiveness based on structural modifications to the thiosemicarbazide backbone .
Key Findings:
- Cytotoxicity : The synthesized thiosemicarbazide derivatives demonstrated IC50 values indicating effective inhibition of cancer cell proliferation.
- Mechanism of Action : These compounds interact with DNA, causing apoptosis and cell cycle arrest, which are critical for their anticancer efficacy .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has shown that similar indole derivatives can inhibit bacterial growth and possess antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Herbicidal Activity
The 2,4-dichlorophenoxy moiety is known for its herbicidal properties. Compounds containing this functional group act as synthetic auxins, promoting uncontrolled growth in broadleaf weeds while being less harmful to grasses. This selective herbicidal action makes it valuable in agricultural practices for weed management .
Advantages:
- Selectivity : Effective against broadleaf weeds without damaging cereal crops.
- Wide Usage : Commonly included in commercial herbicides and lawn care products.
Enzyme Inhibition Studies
Research indicates that indole derivatives can serve as enzyme inhibitors, particularly in pathways related to cancer metabolism. The ability of 1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide to modulate enzyme activity could lead to new therapeutic strategies targeting metabolic pathways in cancer cells .
Case Studies
Study | Focus | Findings |
---|---|---|
Gupta et al. (2020) | Anticancer Activity | Demonstrated significant cytotoxicity against MKN74 cells with structural optimization leading to enhanced efficacy. |
PMC7072506 (2020) | Antimicrobial Properties | Indicated potential for broad-spectrum antimicrobial activity through structural modifications of indole derivatives. |
Environmental Protection Agency (2025) | Herbicidal Activity | Confirmed the effectiveness of 2,4-D derivatives in controlling weed populations while maintaining crop health. |
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c18-11-5-6-15(12(19)8-11)24-9-16(22)21-13-4-2-1-3-10(13)7-14(21)17(20)23/h1-6,8,14H,7,9H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGXNJAJCJSVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.